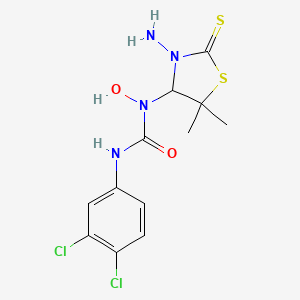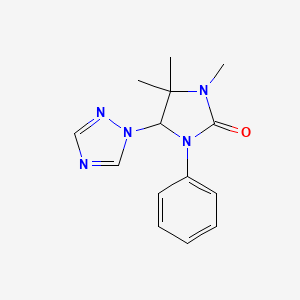![molecular formula C22H27N5 B3822781 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B3822781.png)
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline
Overview
Description
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline, also known as Compound A, is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of cyclohexylamines and is known for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This compound selectively inhibits COX-2 enzymes, which are upregulated in inflammatory conditions and cancer. By inhibiting COX-2 enzymes, this compound reduces the production of prostaglandins and cytokines, leading to a reduction in inflammation and pain. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
The advantages of using N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity profile, and its selectivity for COX-2 enzymes. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of human clinical trials, which limits our understanding of its efficacy and safety in humans. Another limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use.
Future Directions
There are several future directions for the study of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline. One future direction is the development of this compound as a therapeutic agent for various diseases, including arthritis, neuropathic pain, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, human clinical trials are needed to determine the efficacy and safety of this compound in humans.
Scientific Research Applications
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline has been studied extensively for its potential as a therapeutic agent in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-10-5-6-13-19(16)23-22(14-7-4-8-15-22)21-24-25-26-27(21)20-17(2)11-9-12-18(20)3/h5-6,9-13,23H,4,7-8,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPTJUYRWEGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-ethoxyaniline](/img/structure/B3822718.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine](/img/structure/B3822724.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B3822738.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclopentanecarboxamide](/img/structure/B3822755.png)
amino]cyclohexanecarboxamide](/img/structure/B3822764.png)
![2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide](/img/structure/B3822766.png)
methyl]morpholine](/img/structure/B3822770.png)
![N-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline](/img/structure/B3822773.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B3822793.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B3822794.png)
![(4-bromophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822800.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822805.png)
